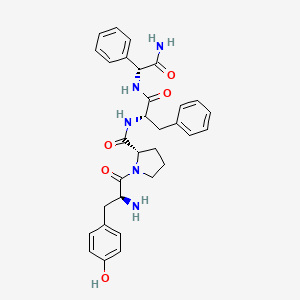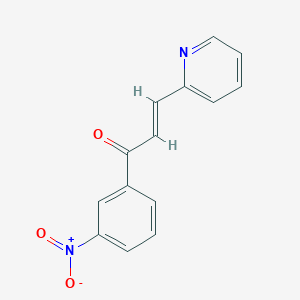
1-(3-Nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WR-203581 is a small molecular drug that has been investigated for its potential therapeutic applications. It is known for its inhibitory effects on cyclin-dependent protein kinases, particularly those involved in the life cycle of Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
The synthetic routes and reaction conditions for WR-203581 involve several steps. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization processes. Industrial production methods for WR-203581 are not widely documented, but they likely involve standard pharmaceutical manufacturing techniques such as batch processing and purification through crystallization or chromatography .
Chemical Reactions Analysis
WR-203581 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of cyclin-dependent protein kinases.
Biology: It is used in research to understand the life cycle of Plasmodium falciparum and to develop new antimalarial drugs.
Medicine: WR-203581 is investigated for its potential therapeutic effects in treating malaria.
Industry: It may have applications in the development of new pharmaceuticals and chemical processes
Mechanism of Action
WR-203581 exerts its effects by inhibiting cyclin-dependent protein kinases, which are crucial for the cell cycle progression of Plasmodium falciparum. This inhibition disrupts the parasite’s life cycle, leading to its death. The molecular targets and pathways involved include the inhibition of specific kinases that regulate cell division and growth .
Comparison with Similar Compounds
WR-203581 can be compared with other similar compounds such as WR-289009, WR-289010, and WR-289012. These compounds also inhibit cyclin-dependent protein kinases but differ in their potency and specificity.
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(E)-1-(3-nitrophenyl)-3-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10N2O3/c17-14(8-7-12-5-1-2-9-15-12)11-4-3-6-13(10-11)16(18)19/h1-10H/b8-7+ |
InChI Key |
BXQJHMCMOWDXJO-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


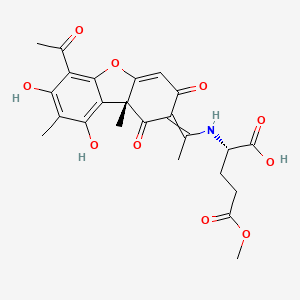
![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)
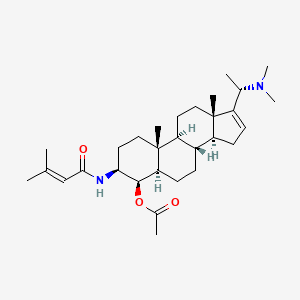
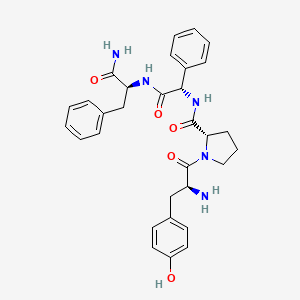

![(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)
![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)
![2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B10853783.png)
![2-[[2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzimidazolo[1,2-a]quinolin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B10853786.png)
![(R)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853792.png)
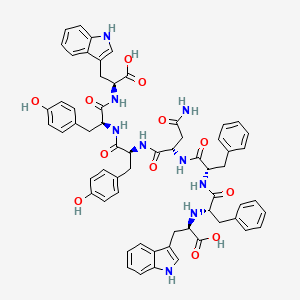
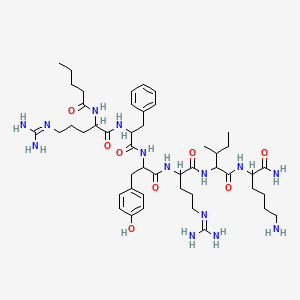
![3-phenyl-2-[[2-[[(E)-3-phenylprop-2-enoyl]amino]benzoyl]amino]propanoic acid](/img/structure/B10853829.png)
